N-(2-hydroxy-5-methylphenyl)-2-naphthalen-1-yloxyacetamide
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Overview
Description
N-(2-hydroxy-5-methylphenyl)-2-naphthalen-1-yloxyacetamide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a naphthalene ring system linked to an acetamide group through an ether linkage, with a hydroxy and methyl-substituted phenyl group attached to the nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-hydroxy-5-methylphenyl)-2-naphthalen-1-yloxyacetamide typically involves a multi-step process. One common method includes the reaction of 2-naphthol with chloroacetic acid to form 2-naphthalen-1-yloxyacetic acid. This intermediate is then reacted with 2-amino-5-methylphenol under appropriate conditions to yield the final product. The reaction conditions often involve the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and efficiency. Catalysts such as copper or nickel on alumina may be used to optimize the reaction conditions and improve the overall yield .
Chemical Reactions Analysis
Types of Reactions
N-(2-hydroxy-5-methylphenyl)-2-naphthalen-1-yloxyacetamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The acetamide group can be reduced to an amine.
Substitution: The phenyl and naphthalene rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Electrophilic aromatic substitution reactions may involve reagents like bromine or nitric acid under acidic conditions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield 2-naphthalen-1-yloxyacetophenone, while reduction of the acetamide group may produce N-(2-hydroxy-5-methylphenyl)-2-naphthalen-1-ylamine .
Scientific Research Applications
N-(2-hydroxy-5-methylphenyl)-2-naphthalen-1-yloxyacetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential as an antioxidant and UV absorber.
Medicine: Explored for its neuroprotective properties and potential in treating neurodegenerative diseases.
Industry: Utilized in the production of polymers and other materials requiring UV stabilization.
Mechanism of Action
The mechanism by which N-(2-hydroxy-5-methylphenyl)-2-naphthalen-1-yloxyacetamide exerts its effects involves its interaction with various molecular targets. For instance, it can activate the NRF2 oxidative stress response pathway by covalently modifying the NRF2 repressor protein KEAP1. This activation leads to the upregulation of antioxidant genes, providing protection against oxidative stress . Additionally, it can activate the ATF6 arm of the unfolded protein response, promoting protective remodeling of the endoplasmic reticulum proteostasis network .
Comparison with Similar Compounds
N-(2-hydroxy-5-methylphenyl)-2-naphthalen-1-yloxyacetamide can be compared with similar compounds such as:
N-(2-hydroxy-5-methylphenyl)benzenepropanamide: Known for its neuroprotective properties and activation of the NRF2 pathway.
2-(2’-hydroxy-5’-methylphenyl)benzotriazole: Used as a UV absorber and stabilizer in various industrial applications.
These compounds share similar structural features and functional groups, but this compound is unique in its combination of a naphthalene ring system with an acetamide group, providing distinct chemical and biological properties.
Properties
IUPAC Name |
N-(2-hydroxy-5-methylphenyl)-2-naphthalen-1-yloxyacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO3/c1-13-9-10-17(21)16(11-13)20-19(22)12-23-18-8-4-6-14-5-2-3-7-15(14)18/h2-11,21H,12H2,1H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRHIQZATIALGKH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)O)NC(=O)COC2=CC=CC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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